

Application Notes: Immunoprecipitation of Ro52 (TRIM21)

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Compound of Interest

Compound Name: Ro-51

Cat. No.: B15588473

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Introduction

Tripartite motif-containing protein 21 (TRIM21), also known as Ro52 or SSA1, is a ubiquitously expressed E3 ubiquitin ligase that plays a critical role in innate immunity, signal transduction, and autoimmunity.[1][2] It is a key regulator of the type I interferon (IFN) response by targeting several interferon regulatory factors (IRFs) for proteasomal degradation.[3][4][5] Additionally, TRIM21 functions as an intracellular antibody receptor, binding to the Fc region of antibodies coating pathogens that have entered the cytosol, thereby mediating their neutralization through the proteasome system.[1][6][7] Given its central role in both immune regulation and as a prominent autoantigen in diseases like Sjögren's syndrome and systemic lupus erythematosus, studying its interactions and function is of high interest.[7][8]

Immunoprecipitation (IP) is a powerful technique to isolate Ro52/TRIM21 and its binding partners from cell or tissue lysates. This document provides a detailed protocol for the successful immunoprecipitation of Ro52/TRIM21, intended for researchers, scientists, and drug development professionals.

Data Presentation: Quantitative Parameters

Successful immunoprecipitation relies on optimized concentrations and conditions. The following tables summarize key quantitative data for Ro52/TRIM21 IP, compiled from various sources.

Table 1: Recommended Antibody Concentrations

Antibody Type	Recommended Dilution/Amount	Source
Polyclonal (Rabbit)	1:100 - 1:500 dilution	[9]
Polyclonal (Rabbit)	2 to 10 µg per reaction	[10]
Monoclonal (Mouse)	2.0 µg per reaction	[11]

| General Guideline | 5 to 10 µg per reaction |[12] |

Table 2: Lysis Buffer Formulations

Buffer Name	Composition	Notes	Source
RIPA Buffer	50mM Tris-HCl, pH 8.0 150mM NaCl 1% NP-40 0.5% Sodium Deoxycholate 0.1% SDS	Provides stringent lysis, including for nuclear proteins, but may denature some kinases.[12]	[12]
NP-40 Lysis Buffer	50mM Tris-HCl, pH 8.0 150mM NaCl 1% NP-40	A less stringent, non-denaturing buffer suitable for preserving protein-protein interactions.[12]	[12]

| TNE Buffer | 10mM Tris-HCl, pH 8.0
10mM NaCl
0.5mM EDTA
1% NP-40 | A gentle lysis buffer. |[13] |

Note: Always supplement lysis buffers with a fresh protease inhibitor cocktail just before use. [12]

Table 3: Incubation and Washing Parameters

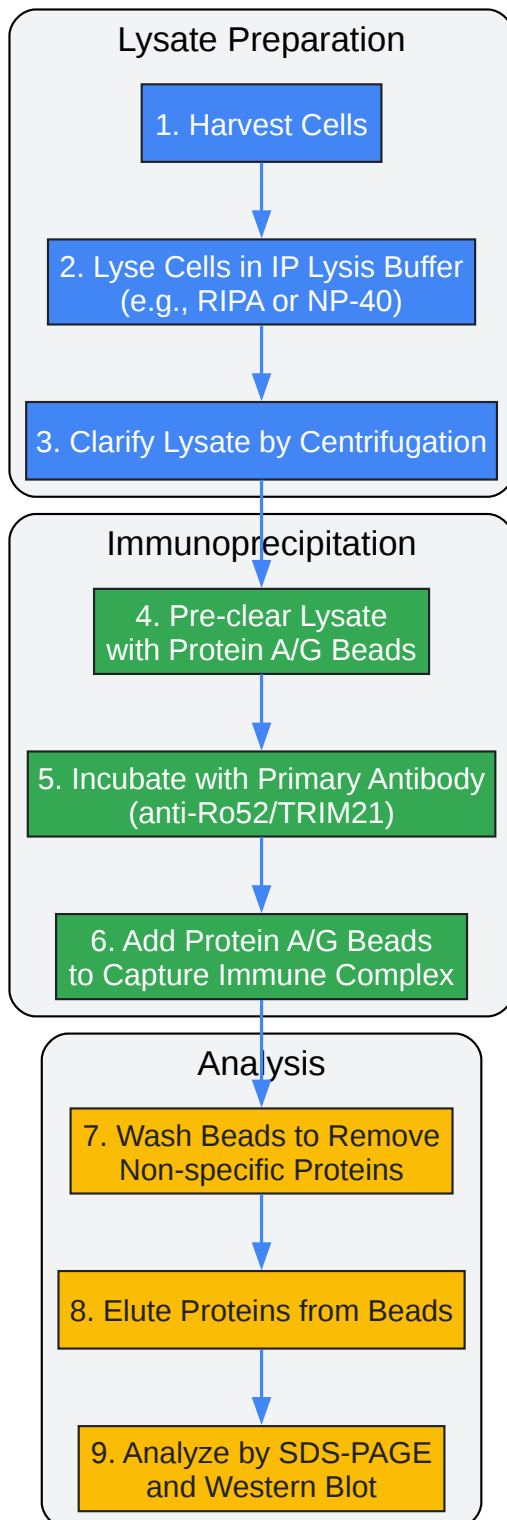
Step	Duration	Temperature	Notes	Source
Pre-clearing Lysate	30 - 60 minutes	4°C or on ice	Reduces non-specific binding to beads.	[12]
Antibody Incubation	2 hours to overnight	4°C or on ice	Longer incubation may increase yield.	[10] [13]
Bead Incubation	1 - 2 hours	4°C (with rotation)	Captures the antibody-antigen complex.	[12] [13]

| Washing Steps | 3 - 5 times | 4°C | Critical for removing non-specific proteins and reducing background. [\[12\]](#) |

Experimental Workflow

The following diagram outlines the major steps in the Ro52 (TRIM21) immunoprecipitation protocol.

Ro52 (TRIM21) Immunoprecipitation Workflow

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Caption: Workflow for Ro52/TRIM21 immunoprecipitation.

Detailed Experimental Protocol

This protocol provides a comprehensive method for the immunoprecipitation of Ro52/TRIM21 from cell lysates.

I. Materials and Reagents

- Cells: Cell line expressing Ro52/TRIM21 (most human tissues and cell lines express it).[\[7\]](#)
- Antibodies:
 - Primary antibody: Rabbit or Mouse anti-Ro52/TRIM21 antibody (see Table 1).
 - Negative Control: Normal Rabbit or Mouse IgG.[\[10\]](#)
- Beads: Protein A or Protein G coupled to agarose or sepharose beads.[\[10\]](#)[\[12\]](#) (Choose based on the primary antibody's species and isotype).
- Buffers and Solutions:
 - Phosphate-Buffered Saline (PBS), ice-cold.
 - IP Lysis Buffer (RIPA or NP-40, see Table 2), ice-cold.
 - Protease Inhibitor Cocktail (100X).[\[12\]](#)
 - Wash Buffer: Use the same composition as the IP Lysis Buffer.
 - Elution Buffer: 1X Laemmli sample buffer.[\[12\]](#)

II. Cell Lysate Preparation

- Harvest approximately 1×10^7 cells per IP reaction.
- Wash the cells once with 10 mL of ice-cold PBS. Centrifuge at 400 x g for 10 minutes at 4°C and discard the supernatant.[\[12\]](#)
- Resuspend the cell pellet in 1 mL of ice-cold IP Lysis Buffer freshly supplemented with 1X Protease Inhibitor Cocktail.[\[12\]](#)

- Incubate the suspension on ice for 30 minutes with occasional vortexing to ensure complete lysis.[\[13\]](#)
- Clarify the lysate by centrifuging at 10,000 x g for 10 minutes at 4°C.[\[13\]](#)
- Carefully transfer the supernatant (cleared lysate) to a new pre-chilled microcentrifuge tube. This is the protein source for the IP.

III. Pre-clearing the Lysate

- Prepare the Protein A/G beads by washing them twice with 500 µL of cold IP Lysis Buffer.
- Add 20-50 µL of the washed bead slurry to the 1 mL of cleared cell lysate.[\[12\]](#)
- Incubate for 30-60 minutes at 4°C on a rotator.[\[12\]](#)
- Pellet the beads by centrifuging at 10,000 x g for 30 seconds at 4°C.
- Carefully transfer the supernatant (pre-cleared lysate) to a new pre-chilled tube, avoiding the bead pellet.

IV. Immunoprecipitation

- Add the recommended amount of primary anti-Ro52/TRIM21 antibody (e.g., 2-10 µg) to the pre-cleared lysate.[\[10\]](#)[\[12\]](#) For the negative control, add an equivalent amount of normal IgG to a separate tube of pre-cleared lysate.
- Incubate the lysate-antibody mixture overnight at 4°C on a rotator to allow for the formation of immune complexes.[\[10\]](#)[\[13\]](#)
- Add 50 µL of washed Protein A/G bead slurry to each tube.[\[12\]](#)
- Incubate for 1-2 hours at 4°C on a rotator to capture the immune complexes.[\[12\]](#)[\[13\]](#)

V. Washing and Elution

- Pellet the beads by centrifuging at 10,000 x g for 30 seconds at 4°C.
- Carefully discard the supernatant.

- Wash the beads by adding 500 μ L of cold IP Lysis Buffer, vortexing gently, and then centrifuging as in step 1. Repeat this wash step 3 to 5 times to remove non-specifically bound proteins.[\[12\]](#)
- After the final wash, carefully aspirate and remove all of the supernatant.
- Add 50 μ L of 1X Laemmli sample buffer directly to the bead pellet.[\[12\]](#)
- Vortex to mix and then heat the samples at 95-100°C for 10 minutes to elute the proteins and denature them.[\[12\]](#)
- Centrifuge at 10,000 x g for 1 minute to pellet the beads. The supernatant now contains the immunoprecipitated protein, ready for analysis.

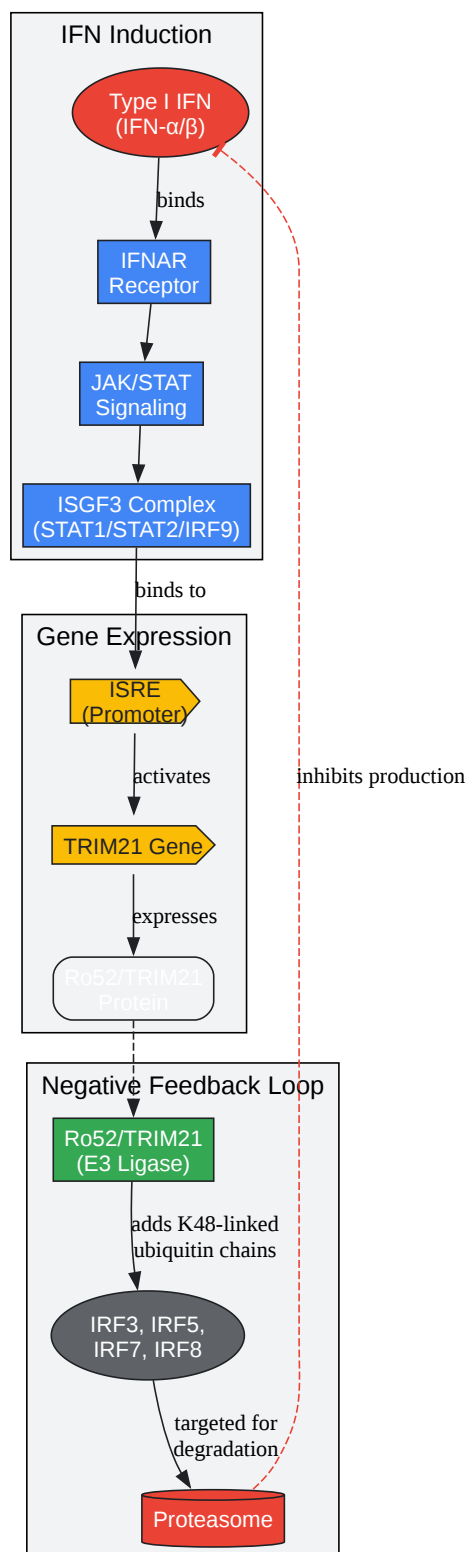
VI. Analysis

- Load the supernatant from the previous step onto an SDS-PAGE gel for electrophoresis.
- Transfer the separated proteins to a PVDF or nitrocellulose membrane.
- Perform a Western blot using an antibody against Ro52/TRIM21 to confirm successful immunoprecipitation. The expected band for TRIM21 is approximately 52-56 kDa.[\[11\]](#)

Ro52 (TRIM21) Signaling Pathways

TRIM21 is a key regulator in innate immune signaling, primarily through its E3 ubiquitin ligase activity. It negatively regulates the production of type I interferons by targeting transcription factors for degradation.

Ro52 (TRIM21) Negative Feedback on IFN Signaling

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Caption: TRIM21 negatively regulates Type I IFN signaling.

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